molecular formula C14H16N2O4S B15119289 methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B15119289
M. Wt: 308.35 g/mol
InChI Key: BQAWIQSWULZJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that belongs to the class of thiadiazines These compounds are characterized by a thiadiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves several steps. One common method includes the reaction of a suitable thiadiazine precursor with methylating agents under controlled conditions. The reaction typically requires the use of solvents such as methanol or ethanol and catalysts like sodium methoxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in monitoring reaction parameters and optimizing conditions for maximum efficiency.

Chemical Reactions Analysis

Methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can be compared with other thiadiazine derivatives such as:

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate

InChI

InChI=1S/C14H16N2O4S/c1-10-4-6-12(7-5-10)8-16-9-13(14(17)20-3)11(2)15-21(16,18)19/h4-7,9H,8H2,1-3H3

InChI Key

BQAWIQSWULZJIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=NS2(=O)=O)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.